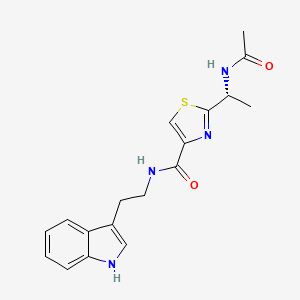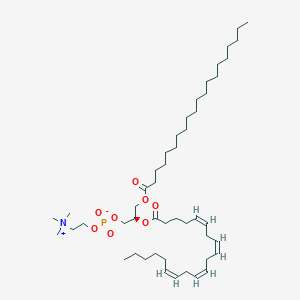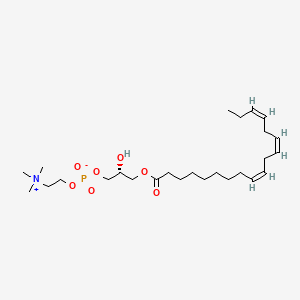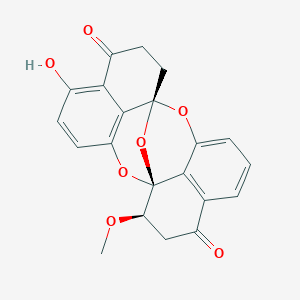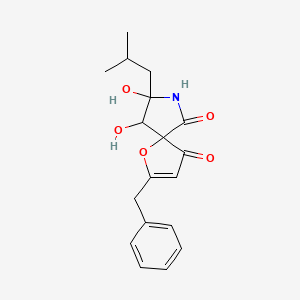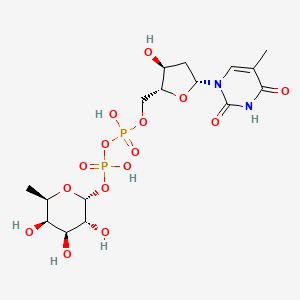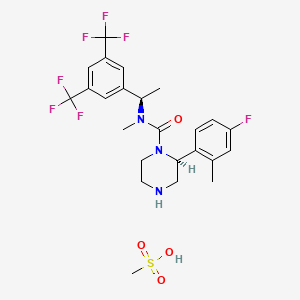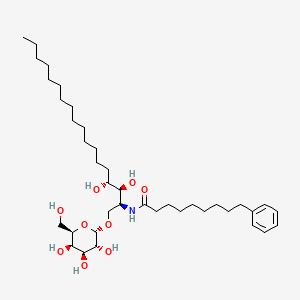
oleoyl-CoA(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleoyl-CoA(4-) is an octadecenoyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of oleoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an oleoyl-CoA.
Aplicaciones Científicas De Investigación
Interaction with Phosphatidylcholine and Serum Albumin
Oleoyl-CoA interacts with phosphatidylcholine (PC) bilayers and bovine serum albumin (BSA), as evidenced by NMR spectroscopy studies. The binding of oleoyl-CoA to PC vesicles and BSA can be detected by changes in carbon and phosphorus chemical shifts. These interactions highlight oleoyl-CoA's role in cellular processes involving lipid bilayers and protein binding (Boylan & Hamilton, 1992).
Metabolism in Soybean Genotypes
Research on soybean genotypes shows that oleoyl-CoA is actively involved in the metabolism of oleic acid. The study compared the metabolism of oleoyl-CoA in different soybean genotypes, indicating its central role in fatty acid synthesis and modification processes (Martin & Rinne, 1986).
Role in Oleate Desaturation in Leaves
In a study on leaf microsomal preparations, oleoyl-CoA was shown to participate in oleate desaturation, a crucial step in the biosynthesis of linoleic acid. This demonstrates the enzyme's significant role in fatty acid metabolism in plant leaves (Slack, Roughan, & Terpstra, 1976).
Inhibition of Adenine Nucleotide Translocase Activity
Oleoyl-CoA can inhibit adenine nucleotide translocase activity in rat liver mitochondria, linking it to regulatory mechanisms in cellular respiration and metabolism (Shug, Lerner, Elson, & Shrago, 1971).
Synthesizing Activity in Rat Kidney
An oleamide synthetase found in rat tissues uses oleoyl-CoA as a substrate, indicating its involvement in the biosynthesis of primary fatty acid amides, which are important lipid signaling molecules (Driscoll, Chaturvedi, & Mueller, 2007).
Link to KATP Channels in the Heart
Oleoyl-CoA has been found to directly link metabolism to KATP channels in cardiac muscle cells, demonstrating its role in modulating heart function and metabolism (Liu, Hanley, Ray, & Daut, 2001).
Chloroplast Glycerol-3-Phosphate Acyltransferase Activity
In chloroplasts, glycerol-3-phosphate acyltransferases can use oleoyl-CoA as a substrate for acylating glycerol 3-phosphate, underscoring its importance in plant lipid metabolism (Frentzen, Heinz, McKeon, & Stumpf, 2005).
Propiedades
Nombre del producto |
oleoyl-CoA(4-) |
|---|---|
Fórmula molecular |
C39H64N7O17P3S-4 |
Peso molecular |
1028 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b12-11-/t28-,32-,33-,34+,38-/m1/s1 |
Clave InChI |
XDUHQPOXLUAVEE-BPMMELMSSA-J |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



